
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide
Vue d'ensemble
Description
“3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” is a chemical compound with the CAS Number: 1279219-37-2. It has a molecular weight of 219.04 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” is 1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Drug Discovery and Pharmaceutical Applications
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide: is a compound that has garnered interest in the pharmaceutical industry due to its structural similarity to 1,2,4-triazoles, which are known for their therapeutic potential . The bromo and triazole groups within this compound offer a versatile framework for developing new drugs with potential antitumor, antiviral, and antibacterial properties . Its ability to act as a scaffold for further chemical modifications makes it a valuable starting point for the synthesis of novel pharmacologically active molecules.
Polymer Chemistry
In polymer chemistry, the triazole ring of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can be utilized to create polymers with enhanced properties. The bromine atom allows for further functionalization through various coupling reactions, leading to the development of polymers with specific characteristics such as increased thermal stability or altered electrical conductivity .
Supramolecular Chemistry
The triazole moiety is known for its ability to participate in hydrogen bonding and metal coordination, making 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide a candidate for constructing supramolecular assemblies . These assemblies have applications in creating molecular machines, sensors, and materials with dynamic responsive behaviors.
Bioconjugation
Bioconjugation involves attaching a biologically active molecule to another molecule to enhance its properties or to track its biological activity. The reactive groups in 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide make it suitable for conjugation with biomolecules, potentially leading to applications in targeted drug delivery and diagnostic imaging .
Chemical Biology
In chemical biology, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can be used to modify biological molecules or to mimic the structure of natural substrates. This can help in studying biological processes or in the development of enzyme inhibitors that can regulate specific biochemical pathways .
Fluorescent Imaging
The structure of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can be modified to include fluorescent groups, making it useful in fluorescent imaging techniques. This application is particularly valuable in medical diagnostics, where it can be used to visualize and track the presence of specific cells or molecules within the body .
Materials Science
The incorporation of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide into materials can lead to the development of new materials with unique properties. For example, its use in the creation of coordination complexes can result in materials with specific magnetic or electronic properties, which are useful in various technological applications .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEKKCJPITVCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270825 | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide | |
CAS RN |
1279219-37-2 | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




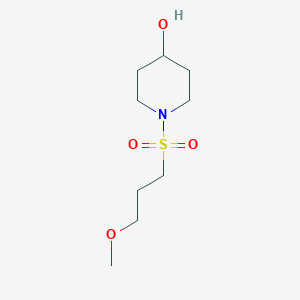
![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)

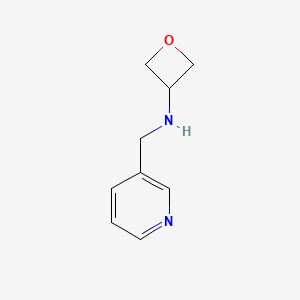
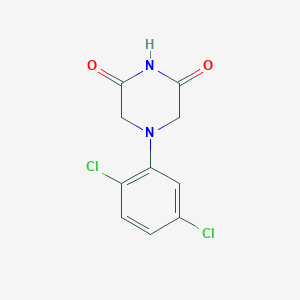


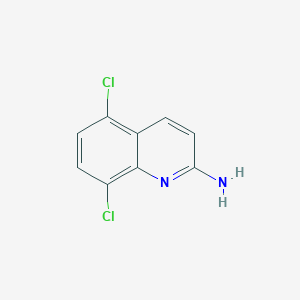



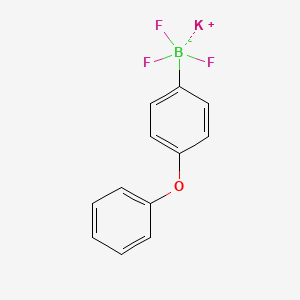
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)